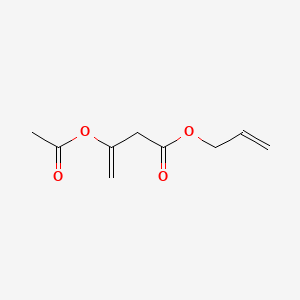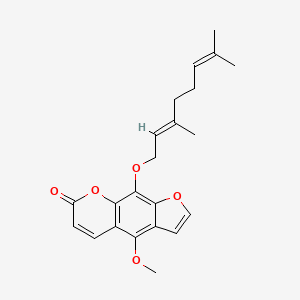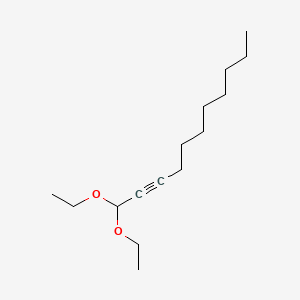
1,1-Diethoxyundec-2-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethoxyundec-2-yne is an organic compound with the molecular formula C15H28O2. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is also known by its systematic name, 2-Undecyne, 1,1-diethoxy-. It is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
1,1-Diethoxyundec-2-yne can be synthesized through several methods. One common synthetic route involves the reaction of undec-2-yne with diethyl ether in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours. Industrial production methods may involve larger-scale reactions with optimized conditions to increase yield and purity .
Analyse Chemischer Reaktionen
1,1-Diethoxyundec-2-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Diethoxyundec-2-yne has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,1-Diethoxyundec-2-yne involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,1-Diethoxyundec-2-yne can be compared with other similar compounds, such as:
1,1-Diethoxydec-2-yne: Similar in structure but with a shorter carbon chain.
1,1-Diethoxydodec-2-yne: Similar in structure but with a longer carbon chain.
1,1-Diethoxyundec-3-yne: Similar in structure but with the triple bond located at a different position.
The uniqueness of this compound lies in its specific carbon chain length and the position of the triple bond, which can influence its reactivity and applications .
Eigenschaften
CAS-Nummer |
84681-84-5 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
1,1-diethoxyundec-2-yne |
InChI |
InChI=1S/C15H28O2/c1-4-7-8-9-10-11-12-13-14-15(16-5-2)17-6-3/h15H,4-12H2,1-3H3 |
InChI-Schlüssel |
GRXUBRIOJWCPQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC#CC(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


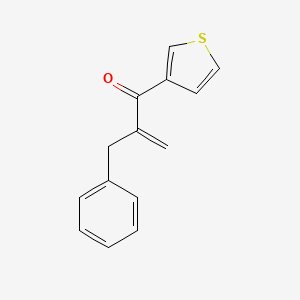
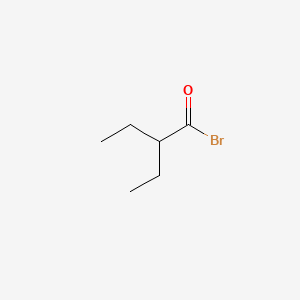


![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)
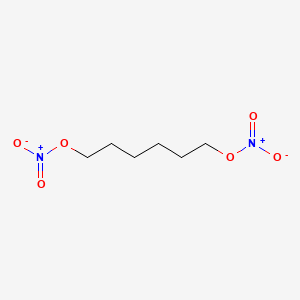
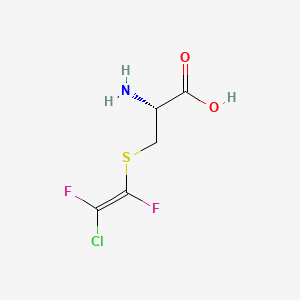
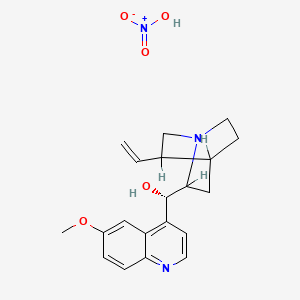
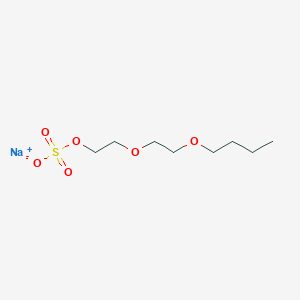

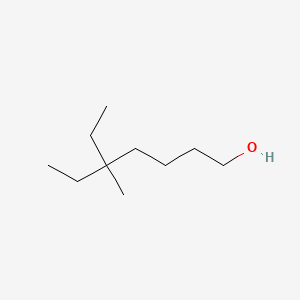
![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)
